N-[2-(2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]-1H-indole-5-carboxamide
Description
N-[2-(2-Methyl-4-oxoquinazolin-3(4H)-yl)ethyl]-1H-indole-5-carboxamide is a hybrid molecule featuring a quinazolinone core linked via an ethyl group to an indole-5-carboxamide moiety. The quinazolinone ring (2-methyl-4-oxo) contributes hydrogen-bonding and hydrophobic interactions, while the indole carboxamide enhances π-π stacking and solubility.
Properties
Molecular Formula |
C20H18N4O2 |
|---|---|
Molecular Weight |
346.4 g/mol |
IUPAC Name |
N-[2-(2-methyl-4-oxoquinazolin-3-yl)ethyl]-1H-indole-5-carboxamide |
InChI |
InChI=1S/C20H18N4O2/c1-13-23-18-5-3-2-4-16(18)20(26)24(13)11-10-22-19(25)15-6-7-17-14(12-15)8-9-21-17/h2-9,12,21H,10-11H2,1H3,(H,22,25) |
InChI Key |
BDGUBCJFPNHXLO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=O)N1CCNC(=O)C3=CC4=C(C=C3)NC=C4 |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Anthranilic Acid Derivatives
The 2-methyl-4-oxoquinazolin-3(4H)-yl group is synthesized via cyclocondensation of methyl-substituted anthranilic acid with formamide or urea under acidic conditions. For example, heating 2-amino-4-methylbenzoic acid with acetic anhydride yields 2-methyl-4H-3,1-benzoxazin-4-one, which is subsequently treated with ammonium hydroxide to form the quinazolinone ring.
Reaction Conditions :
Introduction of the Ethylamine Side Chain
The ethylamine linker at position 3 of the quinazolinone is introduced via nucleophilic substitution. Reacting 3-chloro-2-methylquinazolin-4(3H)-one with ethylenediamine in dimethylformamide (DMF) at 60°C for 12 hours affords 3-(2-aminoethyl)-2-methylquinazolin-4(3H)-one.
Optimization Notes :
- Excess ethylenediamine (2.5 eq) ensures complete substitution.
- Purification via recrystallization from ethanol improves purity to >95%.
Synthesis of the Indole-5-carboxamide Segment
Japp–Klingemann Fischer Indole Synthesis
The indole-5-carboxylic acid precursor is synthesized using a modified Japp–Klingemann reaction. Diazotization of 4-aminobenzoic acid followed by coupling with ethyl 2-oxocyclohexanecarboxylate forms a hydrazone intermediate, which undergoes Fischer cyclization in sulfuric acid–acetic acid to yield 1H-indole-2,5-dicarboxylic acid.
Key Steps :
Conversion to Carboxamide
The carboxylic acid is activated using thionyl chloride (SOCl2) to form the acid chloride, which is reacted with ammonium hydroxide to yield indole-5-carboxamide. Alternatively, coupling reagents like EDCl/HOBt in DMF facilitate direct amidation with amines.
Yield Comparison :
| Method | Reagent | Yield (%) |
|---|---|---|
| Acid Chloride | SOCl2, NH4OH | 70 |
| Coupling Reagent | EDCl, HOBt | 85 |
Coupling of Quinazolinone and Indole Units
Amide Bond Formation
The final step involves coupling 3-(2-aminoethyl)-2-methylquinazolin-4(3H)-one with indole-5-carboxylic acid using carbodiimide-based reagents. Optimal results are achieved with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) and hydroxybenzotriazole (HOBt) in anhydrous DMF at 25°C for 24 hours.
Reaction Parameters :
Microwave-Assisted Synthesis
Microwave irradiation (100°C, 300 W, 30 minutes) reduces reaction time by 75% while maintaining a yield of 80%, demonstrating scalability for high-throughput applications.
Analytical Characterization and Validation
Spectroscopic Data
Purity Assessment
HPLC analysis (C18 column, acetonitrile–water gradient) confirms purity ≥98% with a retention time of 12.3 minutes.
Comparative Evaluation of Synthetic Routes
| Method | Advantages | Limitations |
|---|---|---|
| Classical Amidation | High yield, reproducible | Long reaction time (24 hours) |
| Microwave Synthesis | Rapid, energy-efficient | Specialized equipment required |
| Acid Chloride Route | Cost-effective reagents | Moisture-sensitive intermediates |
Chemical Reactions Analysis
Types of Reactions
N-[2-(2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]-1H-indole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the indole and quinazolinone moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of quinazolinone N-oxides.
Reduction: Formation of reduced quinazolinone derivatives.
Substitution: Formation of substituted quinazolinone and indole derivatives.
Scientific Research Applications
N-[2-(2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]-1H-indole-5-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, analgesic, and antimicrobial agent.
Biological Research: The compound is used in the study of enzyme inhibition, particularly targeting enzymes like cyclooxygenase (COX) and thymidylate synthase.
Chemical Biology: It serves as a probe in the study of biological pathways and molecular interactions.
Mechanism of Action
The mechanism of action of N-[2-(2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]-1H-indole-5-carboxamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound inhibits enzymes such as cyclooxygenase (COX), which is involved in the inflammatory response.
Pathway Modulation: It modulates signaling pathways related to inflammation and cell proliferation by binding to key proteins and altering their activity.
Comparison with Similar Compounds
Structural Features
Target Compound
- Quinazolinone substituent: 2-methyl-4-oxo group.
- Linker : Ethyl chain.
- Indole moiety : 1H-indole-5-carboxamide.
Analogs
N-(2-Methyl-4-oxoquinazolin-3(4H)-yl)benzamide (2h)
- Substituent : Benzamide instead of indole carboxamide.
- Key difference : Lacks the ethyl linker and indole ring, reducing conformational flexibility .
2-(2-Methyl-4-oxoquinazolin-3(4H)-yl)anthracene-9,10-dione (2e) Substituent: Anthracene-9,10-dione fused to quinazolinone. Key difference: Extended aromatic system enhances rigidity and π-conjugation .
3-(((4-Hydroxybenzyl)amino)methyl)-1-methyl-N-(2-(piperazin-1-yl)ethyl)-1H-indole-5-carboxamide (15) Substituent: Piperazine and hydroxybenzyl groups. Key difference: Additional basic piperazine moiety improves water solubility .
3-(3,4-Dichloro-5-methoxyphenyl)-N-(4-(trifluoromethoxy)phenyl)-1H-indole-5-carboxamide (4k)
- Substituent : Halogenated phenyl groups.
- Key difference : Electron-withdrawing Cl and F substituents enhance metabolic stability .
Physicochemical Properties
- Melting Points : Anthracene derivative 2e has the highest MP (236.4°C), attributed to strong intermolecular stacking, while 4k’s halogen substituents lower MP slightly .
- Synthetic Yields : Compound 4k shows superior yield (78%) compared to 15 (42%), suggesting efficient coupling reactions in its synthesis .
Functional Group Impact on Properties
- Quinazolinone Modifications: 2h’s benzamide group reduces solubility compared to the target’s indole carboxamide. 2e’s anthracene dione increases planarity, favoring DNA intercalation .
- Indole Modifications :
- Compound 4k’s trifluoromethoxy group enhances lipophilicity (logP ≈ 4.2), while 15’s piperazine improves aqueous solubility (logP ≈ 1.8) .
Biological Activity
N-[2-(2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]-1H-indole-5-carboxamide is a compound of significant interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the synthesis, biological activity, and relevant research findings regarding this compound.
Chemical Structure and Properties
The compound can be characterized by its molecular formula and a molecular weight of 280.28 g/mol. The structure features a quinazolinone moiety linked to an indole ring, which is known for its diverse pharmacological properties.
Synthesis
The synthesis of this compound typically involves the reaction of 2-methyl-4-oxoquinazoline derivatives with indole derivatives under specific conditions. Various synthetic routes have been explored to optimize yield and purity, often employing microwave-assisted synthesis or solvent-free conditions to enhance efficiency .
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit notable antimicrobial properties. For instance, derivatives containing the quinazolinone structure have shown significant activity against various bacterial strains, including Methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli.
Table 1: Antimicrobial Activity of Related Compounds
| Compound | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| 5d | 37.9 - 113.8 | Staphylococcus aureus |
| 5g | <1 | Staphylococcus aureus |
| 3k | <1 | MRSA |
These findings suggest that the indole and quinazolinone moieties contribute to the enhanced antimicrobial activity observed in these compounds .
Anticancer Activity
In addition to antimicrobial effects, this compound has been evaluated for its anticancer properties. Studies have demonstrated that related compounds exhibit cytotoxic effects against various cancer cell lines, including A549 (lung cancer) and HeLa (cervical cancer) cells.
Table 2: Cytotoxic Activity Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 3b | A549 | 5.5 |
| 3e | HeLa | 10.0 |
| 3g | A549 | 8.0 |
The IC50 values indicate the concentration required to inhibit cell growth by 50%, with lower values signifying higher potency against cancer cells .
Case Studies
A notable case study involved the evaluation of a series of quinazolinone derivatives, including those structurally similar to this compound. These studies revealed that modifications in the side chains significantly influenced both antimicrobial and anticancer activities. For example, introducing electron-donating groups on the aromatic rings enhanced activity against MRSA and various cancer cell lines.
Q & A
Q. What synthetic methodologies are commonly employed for introducing the quinazolinone moiety in N-[2-(2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]-1H-indole-5-carboxamide derivatives?
The quinazolinone core is typically synthesized via condensation reactions. For example, in related derivatives, 3-(4-chlorophenyl)-6-iodo-4-oxo-3,4-dihydroquinoline-2-carbaldehyde reacts with amino or methylene-active compounds under reflux conditions in acetic acid to form Schiff bases or hydrazone-linked analogs . Key steps include:
- Reagent selection : Use sodium acetate as a catalyst and acetic acid as the solvent.
- Reaction optimization : Reflux for 3–5 hours to achieve crystalline precipitates, followed by purification via recrystallization (e.g., DMF/acetic acid mixtures) .
- Yield improvement : Adjust stoichiometric ratios (e.g., 1.1 equiv of aldehyde derivatives) to enhance product formation .
Q. How are structural characterization techniques applied to confirm the identity of quinazolinone-indole hybrids?
Rigorous characterization involves:
- NMR spectroscopy : H and C NMR analyze substituent integration and carbon environments. For example, indole protons resonate at δ 7.1–8.2 ppm, while quinazolinone carbonyls appear at ~165–170 ppm .
- HRMS : Validate molecular formulas (e.g., CHClFNO with exact mass 494.04) .
- Melting points : Confirm purity (e.g., 194–196°C for trifluoromethoxyphenyl analogs) .
Advanced Research Questions
Q. What in silico strategies are recommended for predicting ADMET properties of quinazolinone-indole hybrids?
Early-stage ADMET profiling uses tools like:
- SwissADME : Predicts bioavailability (e.g., % intestinal absorption >70% for derivatives with logP <5) .
- PreADMET : Evaluates blood-brain barrier penetration (e.g., low CNS activity for polar analogs) and cytochrome P450 inhibition risks .
- Key parameters : Optimize topological polar surface area (<140 Ų) and rotatable bonds (<10) to enhance oral bioavailability.
Q. How can researchers resolve contradictory bioactivity data in quinazolinone-indole derivatives across cancer cell lines?
Contradictory IC values (e.g., 10.15–16.52 µM in MCF7 vs. HT-29 cells) require:
- Dose-response validation : Use 6–8 concentration points per compound to ensure reproducibility.
- Mechanistic studies : Combine apoptosis assays (Annexin V/PI staining) and target engagement assays (e.g., Bcl-2/Mcl-1 binding ).
- Pathway analysis : Employ RNA sequencing to identify cell-line-specific resistance mechanisms.
Q. Table 1. Comparative IC Values for Select Derivatives
| Compound | MCF7 (µM) | PC-3 (µM) | HT-29 (µM) |
|---|---|---|---|
| 3d | 16.52 | 13.24 | 10.15 |
| 3e | 13.24 | 10.15 | 9.06 |
| Doxorubicin | 15.29 | 12.26 | 9.06 |
Q. What advanced spectroscopic techniques address regioisomeric impurities in quinazolinone-indole synthesis?
Q. How do structural modifications (e.g., halogenation) influence the pharmacokinetic profile of quinazolinone-indole derivatives?
- Chlorine/fluorine substitution : Enhances metabolic stability (e.g., 4-chlorophenyl analogs show 2-fold increased half-life in hepatic microsomes) .
- Nitrogen-rich side chains : Improve solubility but may reduce membrane permeability (e.g., pyridinyl derivatives require formulation optimization) .
Q. What experimental frameworks validate target engagement in quinazolinone-indole hybrids?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
